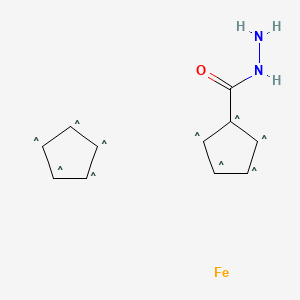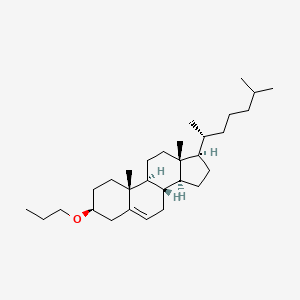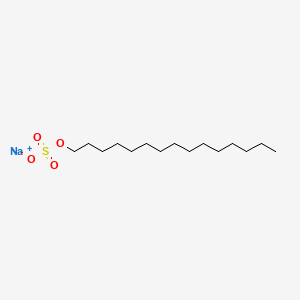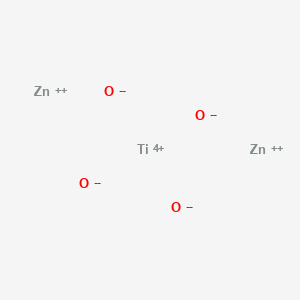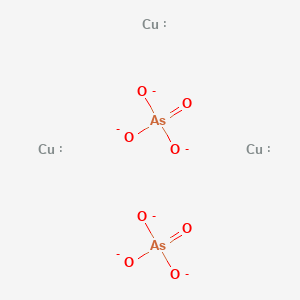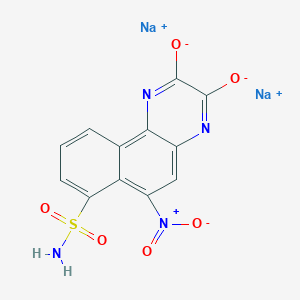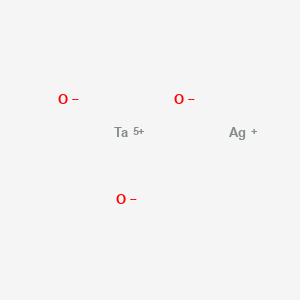
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI), also known as potassium tetraiodocadmate, is a chemical compound with the molecular formula CdI4.2K. It is commonly referred to as Marme’s reagent and is known for its unique properties and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) typically involves the reaction of cadmium salts with potassium iodide. The reaction is carried out in an aqueous solution, where cadmium ions react with iodide ions to form the tetraiodocadmate complex. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity cadmium salts and potassium iodide, along with advanced purification techniques to obtain a product with high purity and consistency .
化学反应分析
Types of Reactions
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodide ions in the compound can be substituted with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed
The major products formed from these reactions include various cadmium complexes with different ligands, as well as cadmium oxides and halides .
科学研究应用
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in biological assays and experiments to study the effects of cadmium on biological systems.
Medicine: Investigated for its potential use in medical diagnostics and treatments, particularly in imaging and radiotherapy.
Industry: Utilized in industrial processes for the synthesis of other cadmium-containing compounds and materials
作用机制
The mechanism of action of Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific ions and molecules, altering their chemical properties and reactivity. This interaction can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Cadmium iodide (CdI2): A similar compound with different stoichiometry and properties.
Potassium iodide (KI): Shares the iodide component but lacks the cadmium ion.
Cadmium chloride (CdCl2): Another cadmium-containing compound with chloride ions instead of iodide.
Uniqueness
Cadmate(2-),tetraiodo-, dipotassium, (T-4)- (9CI) is unique due to its specific combination of cadmium and iodide ions, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in analytical and industrial applications .
属性
CAS 编号 |
13601-63-3 |
|---|---|
分子式 |
CdI3K |
分子量 |
532.22 |
IUPAC 名称 |
dipotassium;cadmium(2+);tetraiodide |
InChI |
InChI=1S/Cd.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 |
SMILES |
[K+].[K+].[Cd+2].[I-].[I-].[I-].[I-] |
同义词 |
CADMIUM POTASSIUM IODIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



